Side Chain Positional Isomerism Differentiates 2-(2,4,5-Trifluorophenyl)propan-1-ol from 3-(2,4,5-Trifluorophenyl)propan-1-ol
The target compound differs from its closest commercially available isomer, 3-(2,4,5-trifluorophenyl)propan-1-ol (CAS 130887-16-0), by the attachment point of the propanol side chain (C-2 vs. C-3 linkage). This structural difference results in a predicted boiling point of 779.4°C for the target compound versus an experimental boiling point of 234.7°C for the comparator, corresponding to a ΔT of 544.7°C . The target compound also exhibits a lower predicted density (1.154 g/cm³ predicted vs. 1.277 g/cm³ experimental) and is expected to have a lower LogP due to the closer proximity of the hydroxyl group to the aromatic ring [1]. The C-2 attachment creates a chiral center at the benzylic position, which is absent in the C-3 linked isomer, enabling enantioselective synthesis of DPP-4 inhibitor intermediates such as sitagliptin [2].
| Evidence Dimension | Boiling Point & Density (Physicochemical Separation Behavior) |
|---|---|
| Target Compound Data | Predicted b.p. 779.4±60.0°C; Predicted density 1.154±0.06 g/cm³; Chiral center present (C-2 benzylic) |
| Comparator Or Baseline | 3-(2,4,5-Trifluorophenyl)propan-1-ol (CAS 130887-16-0): Experimental b.p. 234.7°C; Density 1.277 g/cm³; No chiral center at benzylic position |
| Quantified Difference | Δ Boiling Point: ~544.7°C (predicted vs. experimental); Δ Density: ~0.12 g/cm³; Difference in LogP: ~2.03 (comparator) vs. predicted lower for target |
| Conditions | Target properties are computationally predicted (ChemAxon/ACD/Labs); Comparator properties are experimentally measured at 760 mmHg. |
Why This Matters
The vastly higher predicted boiling point and presence of a chiral center dictates fundamentally different purification strategies (distillation vs. chromatography) and enables asymmetric synthesis routes unavailable to the achiral C-3 linked isomer.
- [1] NV Chem. Predicted properties for 2-(2,4,5-Trifluorophenyl)propan-1-ol: Boiling Point 779.4±60.0°C (760 Torr), Density 1.154±0.06 g/cm³ (20°C), pKa 4.78±0.10. View Source
- [2] Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. The C-2 benzylic chiral center is essential for sitagliptin intermediate synthesis. View Source
